2-benzoyl-N-(1,3-thiazol-2-yl)benzamide
Description
2-Benzoyl-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a benzoyl group at the 2-position and a 1,3-thiazol-2-yl moiety at the amide nitrogen. This structure combines aromatic and electron-rich thiazole components, making it a candidate for diverse biological applications.
The compound is synthesized via a nucleophilic acyl substitution reaction, typically involving 2-aminothiazole and a benzoyl chloride derivative under mild conditions, often with a base like triethylamine . Its planar amide moiety facilitates intermolecular interactions, such as hydrogen bonding, which influence crystallization and stability . Structural characterization via X-ray diffraction reveals key geometric parameters, including dihedral angles between the aromatic rings and the central amide group, which impact molecular packing and bioactivity .
Properties
CAS No. |
446856-12-8 |
|---|---|
Molecular Formula |
C17H12N2O2S |
Molecular Weight |
308.4g/mol |
IUPAC Name |
2-benzoyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H12N2O2S/c20-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(21)19-17-18-10-11-22-17/h1-11H,(H,18,19,21) |
InChI Key |
HYDCZNMPUNJQFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=NC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-2-yl benzamide derivatives exhibit structural and functional diversity based on substituents on the benzamide or thiazole rings. Below is a comparative analysis of 2-benzoyl-N-(1,3-thiazol-2-yl)benzamide with analogous compounds:
Table 1: Structural and Functional Comparison of Thiazol-2-yl Benzamide Derivatives
Key Findings from Comparative Studies
Electronic Effects of Substituents :
- Electron-withdrawing groups (e.g., nitro, fluoro) enhance intermolecular interactions and stability. For example, the 2-nitro derivative in forms robust hydrogen-bonded chains (N–H⋯O), critical for its antiviral efficacy.
- Electron-donating groups (e.g., hydroxy, methyl) improve solubility but may reduce metabolic stability. The 4-hydroxy derivative is utilized in metal-catalyzed reactions due to its chelating ability.
Impact of Dihedral Angles :
- Smaller dihedral angles between the amide group and thiazole ring (e.g., 10.14° in ) correlate with enhanced planarity, facilitating π-π stacking and improved binding to biological targets.
Biological Activity Trends: Nitro-substituted derivatives exhibit pronounced antiviral activity, as seen in , likely due to their ability to disrupt viral replication machinery. Fluorinated analogs (e.g., 2-fluoro derivative ) show promise in oncology, with demonstrated inhibition of cancer cell proliferation.
Synthetic Accessibility :
- Derivatives with simple substituents (e.g., fluoro, methyl) are synthesized in higher yields (~60–80%) compared to nitro-substituted analogs (~50–60%) due to fewer side reactions .
Contradictions and Limitations
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